5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzodioxin, thiadiazole, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Moiety: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and an appropriate carboxylic acid derivative through cyclization.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final compound is obtained by coupling the benzodioxin, thiadiazole, and oxazole intermediates through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring opening or hydrogenation of the double bonds.
Substitution: The benzodioxin and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives or ring-opened products.
Substitution: Halogenated benzodioxin or thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its diverse functional groups allow for interactions with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its conjugated system.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin moiety can interact with hydrophobic pockets, while the thiadiazole and oxazole rings can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid: Similar structure but lacks the thiadiazole and ethylsulfanyl groups.
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: Contains a pyrazole ring instead of the oxazole and thiadiazole rings.
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its combination of three distinct heterocyclic rings, which provides a versatile platform for chemical modifications and interactions with various biological targets. This makes it a valuable compound for drug discovery and materials science research.
Properties
Molecular Formula |
C16H14N4O4S2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O4S2/c1-2-25-16-19-18-15(26-16)17-14(21)10-8-12(24-20-10)9-3-4-11-13(7-9)23-6-5-22-11/h3-4,7-8H,2,5-6H2,1H3,(H,17,18,21) |
InChI Key |
WTSZELAVGUUTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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